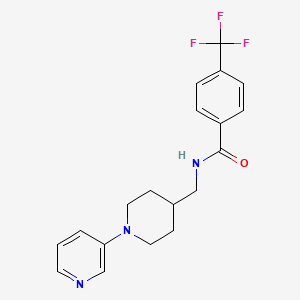

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O/c20-19(21,22)16-5-3-15(4-6-16)18(26)24-12-14-7-10-25(11-8-14)17-2-1-9-23-13-17/h1-6,9,13-14H,7-8,10-12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAGLXSKBJDTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the pyridine moiety. The trifluoromethyl group is then added to the benzamide structure through a series of substitution reactions. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Insights

Backbone Modifications: The target compound’s pyridin-3-yl-piperidine core distinguishes it from analogs like 14a (piperidin-4-yloxy-phenyl urea) and flumbatinib (pyrimidinylamino-pyridine), which incorporate heterocyclic extensions for target engagement .

Trifluoromethyl Positioning :

- The para-CF₃ group in the target compound contrasts with 8a and 8b , where CF₃ is at the meta position. Para substitution often improves metabolic resistance compared to ortho/meta halogens (e.g., 8b ’s 3-fluoro-4-CF₃ group) .

Linker and Functional Groups: Urea-containing analogs (e.g., 14a, 14b) exhibit lower yields (35.2%) compared to benzamide derivatives like 8a (64.2%), suggesting synthetic challenges with urea linkers . The sulfonamide in 13p () and dimethylamino group in ’s compound introduce polarity, which may affect blood-brain barrier permeability relative to the target compound’s benzamide .

13p’s herbicidal activity () implies that CF₃-containing benzamides can be tailored for diverse applications beyond oncology .

Biological Activity

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and its structural components include:

- Pyridine ring : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Piperidine moiety : Often associated with various pharmacological activities.

- Trifluoromethyl group : Enhances metabolic stability and can influence binding affinity to targets.

Research indicates that compounds with similar structures often target various enzymes or receptors, including:

- Kinase Inhibition : Compounds in this class have been noted for their ability to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression.

- Neurotransmitter Modulation : The piperidine structure suggests potential interaction with neurotransmitter transporters, which could affect neurological conditions.

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar compounds through the inhibition of specific pathways involved in tumor growth. For instance, compounds targeting Bcr-Abl tyrosine kinase have shown efficacy in chronic myeloid leukemia (CML) treatment.

Neuropharmacological Effects

The structural motifs present in this compound suggest potential activity against neurotransmitter systems. Research on similar compounds has shown modulation of serotonin and dopamine receptors, which are pivotal in treating mood disorders.

Case Studies

- In Vivo Efficacy : A study evaluated the effect of related compounds in mouse models of cancer, demonstrating significant tumor reduction compared to control groups.

- Mechanistic Studies : Research indicated that modifications on the piperidine ring enhanced binding affinity to target proteins involved in signal transduction pathways.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The presence of the trifluoromethyl group may enhance oral bioavailability.

- Metabolism : Studies suggest that the compound undergoes hepatic metabolism, with potential implications for drug-drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.